(S)-(8-bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol (S)-(8-bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC18308987
InChI: InChI=1S/C9H9BrO3/c10-7-2-1-3-8-9(7)13-6(4-11)5-12-8/h1-3,6,11H,4-5H2/t6-/m0/s1
SMILES:
Molecular Formula: C9H9BrO3
Molecular Weight: 245.07 g/mol

(S)-(8-bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol

CAS No.:

Cat. No.: VC18308987

Molecular Formula: C9H9BrO3

Molecular Weight: 245.07 g/mol

* For research use only. Not for human or veterinary use.

(S)-(8-bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol -

Specification

Molecular Formula C9H9BrO3
Molecular Weight 245.07 g/mol
IUPAC Name [(3S)-5-bromo-2,3-dihydro-1,4-benzodioxin-3-yl]methanol
Standard InChI InChI=1S/C9H9BrO3/c10-7-2-1-3-8-9(7)13-6(4-11)5-12-8/h1-3,6,11H,4-5H2/t6-/m0/s1
Standard InChI Key KZCAZKFODKADRN-LURJTMIESA-N
Isomeric SMILES C1[C@@H](OC2=C(O1)C=CC=C2Br)CO
Canonical SMILES C1C(OC2=C(O1)C=CC=C2Br)CO

Introduction

Chemical Structure and Stereochemistry

Molecular Architecture

The compound features a 2,3-dihydrobenzo[b] dioxin core with a bromine atom at the 8-position and a hydroxymethyl group at the 2-position. The (S)-configuration at the chiral center is critical for its stereochemical identity .

Key structural features:

  • Benzodioxane ring: A fused bicyclic system with oxygen atoms at positions 1 and 4.

  • Bromine substitution: Positioned at C8, influencing electronic and steric properties.

  • Hydroxymethyl group: Provides a site for oxidation or functionalization .

IUPAC Name:
[(3S)-5-bromo-2,3-dihydro-1,4-benzodioxin-3-yl]methanol.

Stereochemical Data:

  • InChIKey: KZCAZKFODKADRN-LURJTMIESA-N.

  • Isomeric SMILES: C1C@@HCO.

Synthesis and Industrial Production

Synthetic Routes

The compound is typically synthesized via enantioselective methods to achieve the (S)-configuration. A representative pathway involves:

  • Asymmetric C-O Coupling: Utilizing photoredox/nickel dual catalysis for desymmetric coupling of diols with aryl halides .

  • Epoxide Ring-Opening: Reaction of (S)-glycidyl tosylate with brominated phenols under basic conditions, followed by cyclization .

Example Protocol:

  • Starting Material: 2,3-Dihydroxybenzoic acid.

  • Esterification: Methylation using sulfuric acid in methanol .

  • Bromination: Electrophilic substitution with Br₂/FeBr₃ at the 8-position.

  • Chiral Resolution: Enzymatic or chromatographic separation to isolate the (S)-enantiomer .

Yield: 72–81% in optimized conditions .

Physicochemical Properties

Physical Data

PropertyValueSource
Molecular Weight245.07 g/mol
Density1.6 g/cm³
Boiling PointNot reported
Flash Point117.6°C
SolubilityModerate in polar solvents

Spectroscopic Data:

  • ¹H NMR (CDCl₃): δ 6.67–7.37 (aromatic H), 4.15–4.35 (dioxane H), 3.68–3.94 (hydroxymethyl H) .

  • ¹³C NMR: 140.6 (C-Br), 73.4 (chiral C), 61.8 (CH₂OH) .

Chemical Reactivity

Functionalization Pathways

  • Oxidation: The hydroxymethyl group converts to a ketone or carboxylic acid using KMnO₄ or CrO₃ .

  • Nucleophilic Substitution: Bromine undergoes displacement with amines/thiols in polar aprotic solvents .

  • Esterification: Reaction with acyl chlorides to form esters .

Major Products:

  • Oxidation: (S)-8-Bromo-2,3-dihydrobenzo[b] dioxine-2-carboxylic acid.

  • Substitution: (S)-8-Amino-2,3-dihydrobenzo[b] dioxin-2-yl)methanol .

Biological Activity and Applications

Antiviral and Antifungal Properties

  • Tobacco Mosaic Virus (TMV) Inhibition: 40% inactivation at 500 mg/L.

  • Fungal Pathogens: 60% inhibition against Rhizoctonia cerealis at 50 mg/L.

Mechanism Hypothesis:

  • Halogen Bonding: Bromine interacts with viral proteases or fungal cell membranes .

  • Hydrophobic Interactions: The benzodioxane core enhances membrane permeability .

Comparative Analysis with Halogenated Analogs

CompoundReactivityBioactivity (TMV Inhibition)
(S)-(8-Cl-Benzo[d][1, dioxin-2-yl)methanolModerate35% at 500 mg/L
(S)-(8-F-Benzo[d][1, dioxin-2-yl)methanolLow28% at 500 mg/L
(S)-(8-I-Benzo[d][1, dioxin-2-yl)methanolHigh45% at 500 mg/L

Key Insight: Bromine’s balance of electronegativity and size optimizes target binding compared to Cl/F/I analogs .

Industrial and Research Applications

Pharmaceutical Development

  • Lead Compound: Explored for PARP1 inhibition in anticancer therapies .

  • Central Nervous System (CNS) Agents: Alpha2C adrenergic receptor antagonism .

Material Science

  • Chiral Catalysts: Asymmetric synthesis of bioactive molecules .

  • Polymer Precursors: Bromine aids in flame-retardant polymer design .

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